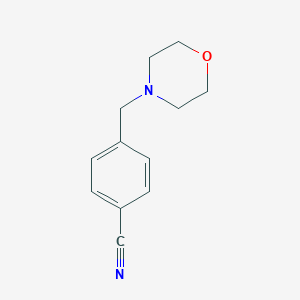

4-(Morpholinomethyl)benzonitrile

Vue d'ensemble

Description

4-(Morpholinomethyl)benzonitrile is a chemical compound with the empirical formula C12H14N2O . It has a molecular weight of 202.25 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a nitrile group and a morpholine ring via a methylene bridge . The compound has been characterized by spectroscopic techniques, including FT-IR and C–C vibrations .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 202.25 , and its density is 1.1±0.1 g/cm3 . The compound has a boiling point of 332.4±32.0 °C at 760 mmHg , and a melting point of 84ºC to 89ºC .Applications De Recherche Scientifique

Topical Local Anaesthetic : 4-Phenoxymethyl-benzonitrile derivatives, like fomocaine, have been developed as potent topical local anaesthetics with low toxicity (Oelschläger, Iglesias-Meier, Götze, & Schatton, 1977).

Antitumor Activity : Certain derivatives, such as 4-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)Benzonitrile, demonstrate inhibition of cancer cell proliferation (Lu et al., 2018).

Histamine H3 Antagonists : 4-Phenoxypiperidines, including compounds with a 4-phenoxypiperidine core, have been identified as potent H3 receptor antagonists, which could have implications in treating neurological disorders (Dvorak et al., 2005).

Crystal Structure Studies : The crystal structure of 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile has been determined, providing insights into its molecular configuration (Fun et al., 2011).

High Voltage Lithium Ion Battery Additive : 4-(Trifluoromethyl)-benzonitrile derivatives have shown effectiveness as electrolyte additives in high voltage lithium ion batteries, enhancing cyclic stability (Huang et al., 2014).

MAO Inhibitor Antidepressant : Compounds such as 4-Chloro-N-(3-morpholinopropyl)benzamide have been used in the synthesis of antidepressants like befol, a type A reversible MAO inhibitor (Donskaya et al., 2004).

Ionic Liquids Synthesis : 4-Benzyl-4-methylmorpholinium salts, related to 4-(Morpholinomethyl)benzonitrile, have been synthesized, with studies focusing on their physicochemical properties, biodegradability, and toxicity (Pernak et al., 2011).

Mécanisme D'action

Safety and Hazards

4-(Morpholinomethyl)benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Propriétés

IUPAC Name |

4-(morpholin-4-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14/h1-4H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZLYNFDOJXWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191253 | |

| Record name | p-Tolunitrile, alpha-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37812-51-4 | |

| Record name | 4-(Morpholinomethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37812-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolunitrile, alpha-(4-morpholinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037812514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolunitrile, alpha-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)